molecular formula C11H15NO2 B8617671 N-isopropyl-4'-hydroxy-acetanilide

N-isopropyl-4'-hydroxy-acetanilide

Cat. No. B8617671
M. Wt: 193.24 g/mol
InChI Key: VJWKAKGJVGNGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-4'-hydroxy-acetanilide is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C11H15NO2/c1-8(2)12(9(3)13)10-4-6-11(14)7-5-10/h4-8,14H,1-3H3

InChI Key

VJWKAKGJVGNGLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)O)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ten g (0.066 moles) of N-isopropyl-p-hydroxyaniline was dissolved in 50 ml acetic acid and to this mixture was added 13.5 g (0.132 moles) of acetic anhydride. This reaction was heated to 50° C. for 5 hours, then poured over crushed ice. Sodium carbonate was added until the pH was approximately 8.5, then the solution was extracted with chloroform, dried over anhydrous magnesium sulfate, and evaporated to dryness giving an oil which immediately was placed into 10% sodium hydroxide and warmed to 70° C. for 5 hours. Upon cooling, the mixture was extracted with chloroform, then made acidic with 10% HCl until the pH of the solution was 2-3. The solution was then extracted with chloroform, dried over anhydrous magnesium sulfate, and evaporated to dryness giving 7.6 g (60%) of N-isopropyl-4'-hydroxy-acetanilide as a white solid that was recrystallized from water, m.p. 152°-153° C. I.R. 3300-3200 cm-1 (--OH) and 1660 cm-1 (amide carbonyl). The sodium salt of this compound was prepared by reacting an equal molar quantity thereof with sodium hydroxide in water. The water was evaporated to dryness leaving the sodium salt as a solid which was dried further, m.p. 52°-54° C.
Quantity
0.066 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.